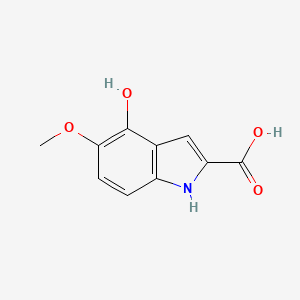
4-Bromo-2-(3-nitrophenyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(3-nitrophenyl)thiophene is a heterocyclic compound that contains both bromine and nitro functional groups attached to a thiophene ring. Thiophene is a five-membered ring containing four carbon atoms and one sulfur atom. The presence of bromine and nitro groups makes this compound highly reactive and useful in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Bromo-2-(3-nitrophenyl)thiophene can be synthesized through several methods. One common method involves the Suzuki coupling reaction. This reaction typically involves the coupling of 4-bromo-5-methylthiophen-2-ylboronic acid with 4-iodonitrobenzene . The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki coupling reactions using automated reactors and continuous flow systems. The use of high-throughput screening and optimization techniques ensures efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-(3-nitrophenyl)thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Potassium Carbonate: Common base used in coupling reactions.
Hydrogen Gas: Used in reduction reactions.
Hydrogen Peroxide: Used in oxidation reactions.
Major Products Formed
Amino Derivatives: Formed from the reduction of the nitro group.
Substituted Thiophenes: Formed from substitution reactions involving the bromine atom.
Sulfoxides and Sulfones: Formed from the oxidation of the thiophene ring.
Applications De Recherche Scientifique
4-Bromo-2-(3-nitrophenyl)thiophene has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Material Science: Utilized in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.
Biological Studies: Used in the study of enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(3-nitrophenyl)thiophene depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the nitro group can facilitate interactions with electron-rich sites on proteins, while the bromine atom can participate in halogen bonding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-2-methyl-5-(4-nitrophenyl)thiophene: Similar in structure but with a methyl group instead of a hydrogen atom on the thiophene ring.
2-Bromothiophene: Lacks the nitro group, making it less reactive in certain types of reactions.
4-Bromo-3-(carboxymethoxy)-5-(4-hydroxyphenyl)thiophene: Contains additional functional groups that can alter its reactivity and applications.
Uniqueness
4-Bromo-2-(3-nitrophenyl)thiophene is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in the development of new materials and pharmaceuticals.
Propriétés
Formule moléculaire |
C10H6BrNO2S |
|---|---|
Poids moléculaire |
284.13 g/mol |
Nom IUPAC |
4-bromo-2-(3-nitrophenyl)thiophene |
InChI |
InChI=1S/C10H6BrNO2S/c11-8-5-10(15-6-8)7-2-1-3-9(4-7)12(13)14/h1-6H |
Clé InChI |
IROVBIHOYSEKMN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CS2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Ethyl-7-azabicyclo[4.2.0]octane](/img/structure/B13205408.png)
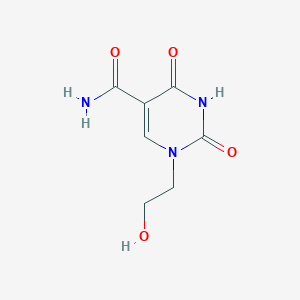
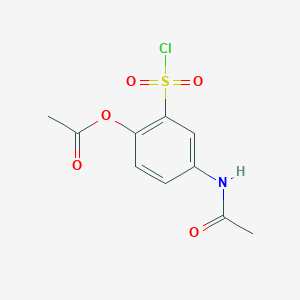
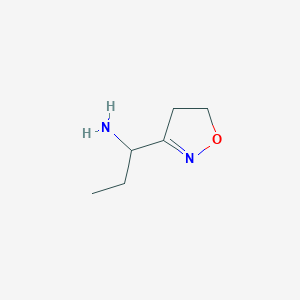
![[(3-Chloro-2,2-dimethylpropoxy)methyl]benzene](/img/structure/B13205428.png)
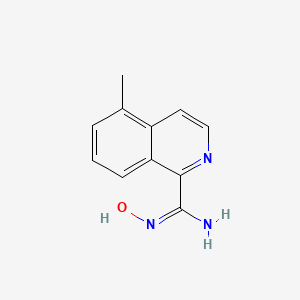
![4-Chloro-1-(2-methylpropyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13205436.png)
![6-Methyl-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione](/img/structure/B13205447.png)
![7'-Methyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13205454.png)
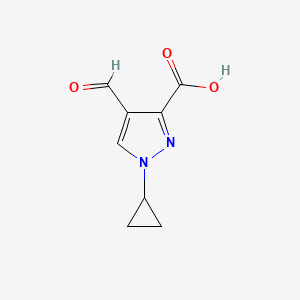
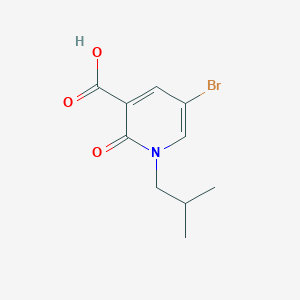

![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-nitrophenyl)propanoic acid](/img/structure/B13205477.png)
